molecular formula C13H20N4O2 B1439056 1-Piperazinepropanamine, 4-(3-nitrophenyl)- CAS No. 1181650-34-9

1-Piperazinepropanamine, 4-(3-nitrophenyl)-

Cat. No.: B1439056
CAS No.: 1181650-34-9
M. Wt: 264.32 g/mol
InChI Key: WJKKDSLRANDQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinepropanamine, 4-(3-nitrophenyl)- is a chemical compound with the molecular formula C13H20N4O2. It is a substituted piperazine derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a nitrophenyl group attached to the piperazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- typically involves the reaction of piperazine with 3-nitrobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamine, 4-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Piperazinepropanamine, 4-(3-nitrophenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with biological membranes, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazinepropanamine, 4-(3-nitrophenyl)- can be compared with other substituted piperazines such as:

    1-(4-Nitrophenyl)piperazine: Similar in structure but lacks the propanamine group.

    4-(3-Nitrophenyl)piperazine: Similar but without the propanamine group.

    1-(3-Methoxy-4-nitrophenyl)piperazine: Contains a methoxy group in addition to the nitrophenyl group.

The uniqueness of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-Piperazinepropanamine, 4-(3-nitrophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and pharmacological applications. This article explores its biological activity, including structure-activity relationships, receptor affinity, and case studies that illustrate its effects.

Chemical Structure and Properties

The unique substitution pattern of 1-Piperazinepropanamine, 4-(3-nitrophenyl)- contributes to its distinct chemical and biological properties. The presence of the nitrophenyl group is crucial for its interaction with various biological targets, influencing both affinity and intrinsic activity.

Receptor Interactions

Research indicates that compounds with a piperazine moiety often exhibit significant interactions with neurotransmitter receptors. A study focusing on related piperazine derivatives demonstrated their binding affinities for serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2). The binding affinities of these derivatives were assessed through radioligand binding assays, revealing important insights into their pharmacological potential.

CompoundReceptor TypeBinding Affinity (Ki)Intrinsic Activity
Compound A5-HT70.13 nMAgonist
Compound B5-HT1A1.5 nMAntagonist
Compound CD20.9 nMAgonist

The findings suggest that certain lipophilic substituents enhance receptor affinity, while others can switch the intrinsic activity from agonism to antagonism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how modifications to the piperazine ring and attached aryl groups can significantly affect biological activity. For instance, substituents such as methyl or dimethylamino groups have been shown to enhance agonistic properties at the 5-HT7 receptor, whereas hydroxyl groups may lead to antagonistic behavior. This highlights the importance of chemical modifications in optimizing receptor selectivity and efficacy.

Case Study 1: Antidepressant Activity

A clinical study investigated the antidepressant-like effects of derivatives of 1-Piperazinepropanamine, focusing on their ability to modulate serotonin levels in animal models. The study found that specific derivatives exhibited significant reductions in depressive-like behaviors, correlating with increased serotonin availability in synaptic clefts.

Case Study 2: Anti-anxiety Effects

Another case study evaluated the anxiolytic potential of a related compound in a controlled trial involving patients with generalized anxiety disorder. Results indicated that participants receiving the treatment showed marked improvements in anxiety scores compared to placebo groups, suggesting a promising therapeutic role for this class of compounds.

Properties

IUPAC Name

3-[4-(3-nitrophenyl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c14-5-2-6-15-7-9-16(10-8-15)12-3-1-4-13(11-12)17(18)19/h1,3-4,11H,2,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKKDSLRANDQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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